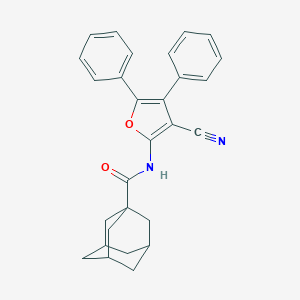![molecular formula C23H28N4O3S B305975 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305975.png)
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This leads to a reduction in the pathological process associated with the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can effectively inhibit the activity of cathepsin K, caspase-3, and MMP-13. This leads to a reduction in bone resorption, apoptosis, and cartilage degradation, respectively. These effects make this compound a potential therapeutic agent for various pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in lab experiments is its high specificity towards the target enzyme. This reduces the likelihood of off-target effects, making it a more reliable research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. These include:
1. Investigating its potential as a therapeutic agent for osteoporosis, cancer, and arthritis.
2. Exploring its potential as a research tool for studying the role of cathepsin K, caspase-3, and MMP-13 in various pathological conditions.
3. Developing more efficient synthesis methods to improve its bioavailability and efficacy.
4. Investigating its potential as a scaffold for the development of novel enzyme inhibitors.
Conclusion
In conclusion, 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in medical research. Its ability to inhibit several enzymes involved in various pathological conditions makes it a potential therapeutic agent. Further research is needed to fully explore its potential and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethyl-5-(4-(propan-2-yl)phenoxy)methyl-4H-1,2,4-triazole-3-thiol to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has shown potential in medical research as an inhibitor of several enzymes, including cathepsin K, caspase-3, and MMP-13. These enzymes are involved in various pathological conditions, such as osteoporosis, cancer, and arthritis, making this compound a promising candidate for drug development.
Propiedades
Nombre del producto |
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C23H28N4O3S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O3S/c1-5-27-21(14-30-18-12-10-17(11-13-18)16(2)3)25-26-23(27)31-15-22(28)24-19-8-6-7-9-20(19)29-4/h6-13,16H,5,14-15H2,1-4H3,(H,24,28) |
Clave InChI |
RHZJWGKHJDDZED-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305893.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B305895.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305896.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305897.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B305906.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B305908.png)
![ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305909.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)

![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)